molecular formula C15H21NO2 B1435748 (3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid CAS No. 2044705-62-4

(3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid

Cat. No. B1435748
CAS RN: 2044705-62-4
M. Wt: 247.33 g/mol
InChI Key: UMRXNHLOLHXPOS-ZIAGYGMSSA-N
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Description

“(3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C15H21NO2 . It belongs to the class of organic compounds known as pyrrolidines, which are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a type of secondary amine. It also contains a carboxylic acid group and a benzyl group attached to the pyrrolidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it acidic and polar, and it may be soluble in polar solvents .

Scientific Research Applications

  • Asymmetric Synthesis of Stereoisomers : This compound has been used in the asymmetric synthesis of stereochemical compounds like 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. These syntheses focus on achieving high diastereomeric and enantiomeric excesses, important for creating biologically active compounds with specific stereochemical configurations (Bunnage et al., 2004).

  • Efficient Synthesis for Biological Compounds : The compound plays a role in the practical and efficient synthesis of certain biologically active compounds. For instance, its use in the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid demonstrates its value in creating key chiral building blocks (Ohigashi et al., 2010).

  • mGluR Agonists and Antagonists : It has been involved in the synthesis of 3,4-dihydroxy-L-glutamic acid ((3S,4S)-DHGA 3), a natural product that acts as an agonist of metabotropic glutamate receptors of type 1 (mGluR1) and a weak antagonist of mGluR4. Such compounds have potential applications in neuropharmacology (Dauban et al., 2000).

  • Polymer Synthesis : The compound has been used in the synthesis of new polyesters, such as poly(β-3-methylmalic acid), which have two stereogenic centers in the main chain. This application is particularly relevant in the field of polymer chemistry and materials science (Cammas et al., 1994).

  • Large-Scale Synthesis from L-Aspartic Acid : It has been synthesized from L-aspartic acid on a large scale, demonstrating its scalability and potential for industrial applications. This synthesis highlights the efficiency and reproducibility of processes involving this compound (Yoshida et al., 1996).

  • Crystal Structure Studies : The compound has been used in crystal structure studies to determine the absolute configuration of other related compounds. These studies are crucial in the field of crystallography and drug design (Fukui et al., 1997).

  • Enantiomerically Pure Macrocycles : It has been a building block for new enantiopure macrocyclic polyesters. Such macrocycles have potential applications in medicinal chemistry and materials science (Cicchi et al., 1998).

properties

IUPAC Name

(3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-6-13-10-16(11-14(13)15(17)18)9-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,18)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRXNHLOLHXPOS-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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